Cas no 74874-10-5 (N-Nitro-1,2,3,4-tetradehydro Argatroban)

N-Nitro-1,2,3,4-tetradehydro Argatroban 化学的及び物理的性質
名前と識別子
-
- (2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid
- N-Nitro-1,2,3,4-tetradehydro Argatroban
- 2-Piperidinecarboxylic acid, 1-[(2S)-5-[[imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-, (2R,4R)-
- 2-PIPERIDINECARBOXYLIC ACID, 1-[5-[IMINO(NITROAMINO)METHYL]AMINO]-2-[[(3-METHYL-8-QUINOLINYL)SULFONYL]AMINO]-1-OXOPENTYL]-4-METHYL-,[2R-[1(S*), 2ALPHA, 4BETA]]-
- ARGATROBAN INTER-6
- Argatroban-6
- N-Nitro-1,2,3,4-tetr
- (2R,4R)-1-[N8-Nitro-N2-(3-methylquinoline-8-sulfonyl)-L-arginyl]-4-methylpiperidine-2-carboxylic acid
- (2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2- [[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic Acid (Afatinib Impurity pound(c)
- 74872-83-6
- (2R,4R)-4-Methyl-1-((S)-2-(3-methylquinoline-8-sulfonamido)-5-(3-nitroguanidino)pentanoyl)piperidine-2-carboxylic acid
- AMY21983
- (2r,4r)-1-((2s)-5-((imino(nitroamino)methyl)amino)-2-(((3-methyl-8-quinolinyl)sulfonyl)amino)-1-oxopentyl)-4-methyl-2-piperidinecarboxylic acid
- A899937
- 1-(N8-Nitro- N2-(3-methylquinoline-8-sulfonyl)-L-arginyl)-4-methylpiperidine-2-carboxylic acid, (2R,4R)-
- (2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylicAcid(AfatinibImpurity pound(c)
- AKOS016010211
- (2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2- [[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic Acid (Afatinib Impurity
- N-Nitro tetradehydroargatroban
- UNII-86JF2UKF4B
- N-NITRO TETRADEHYDROARGATROBAN [USP IMPURITY]
- (2R,4R)-1-(N8-Nitro- N2-(3-methylquinoline-8-sulfonyl)-L-arginyl)-4-methylpiperidine-2-carboxylic acid
- 2-Piperidinecarboxylic acid, 1-[5-[[imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-, [2R-[1(S*),2alpha,4beta]]-
- N-Nitro tetradehydroargatroban [USP]
- 74874-10-5
- 86JF2UKF4B
- J-523739
- (2R,4R)-1-[(2S)-5-[[amino(nitramido)methylidene]amino]-2-[(3-methylquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid
- CS-0164168
-
- MDL: MFCD08458426
- インチ: InChI=1S/C23H31N7O7S/c1-14-8-10-29(18(12-14)22(32)33)21(31)17(6-4-9-25-23(24)27-30(34)35)28-38(36,37)19-7-3-5-16-11-15(2)13-26-20(16)19/h3,5,7,11,13-14,17-18,28H,4,6,8-10,12H2,1-2H3,(H,32,33)(H3,24,25,27)/t14-,17+,18-/m1/s1
- InChIKey: XBDLKMBSCAVLDV-FHLIZLRMSA-N
- ほほえんだ: C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCNC(=N)N[N+](=O)[O-])NS(=O)(=O)C2=CC=CC3=C2N=CC(=C3)C
計算された属性
- せいみつぶんしりょう: 549.20100
- どういたいしつりょう: 549.201
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 11
- 重原子数: 38
- 回転可能化学結合数: 13
- 複雑さ: 997
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 221A^2
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- 密度みつど: 1.53
- ふってん: 814.8°C at 760 mmHg
- フラッシュポイント: 446.6°C
- 屈折率: 1.686
- PSA: 218.78000
- LogP: 3.80200
N-Nitro-1,2,3,4-tetradehydro Argatroban セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:2
- セキュリティの説明: S25
- RTECS番号:DG4200000
-
危険物標識:
- リスク用語:R22
N-Nitro-1,2,3,4-tetradehydro Argatroban 税関データ
- 税関コード:29163100
- 税関データ:
中国税関コード:
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N-Nitro-1,2,3,4-tetradehydro Argatroban 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N565115-10mg |
N-Nitro-1,2,3,4-tetradehydro Argatroban |
74874-10-5 | 10mg |
$ 299.00 | 2023-09-06 | ||
1PlusChem | 1P003A5P-250mg |
(2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid |
74874-10-5 | 98% | 250mg |
$41.00 | 2023-12-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X198979A-1g |
N-Nitro-1,2,3,4-tetradehydro Argatroban |
74874-10-5 | 0.98 | 1g |
¥709.2 | 2024-07-23 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X198979A-5g |
N-Nitro-1,2,3,4-tetradehydro Argatroban |
74874-10-5 | 0.98 | 5g |
¥2417.4 | 2024-07-23 | |
A2B Chem LLC | AB52333-250mg |
(2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid |
74874-10-5 | 98% | 250mg |
$34.00 | 2023-12-30 | |
TRC | N565115-100mg |
N-Nitro-1,2,3,4-tetradehydro Argatroban |
74874-10-5 | 100mg |
$ 2369.00 | 2023-09-06 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1042419-15MG |
74874-10-5 | 15MG |
¥15971.65 | 2023-01-06 | |||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1042419-15MG |
Argatroban Related Compound A |
74874-10-5 | 15mg |
¥12990.16 | 2025-01-16 | ||
Ambeed | A101041-250mg |
(2R,4R)-4-Methyl-1-((S)-2-(3-methylquinoline-8-sulfonamido)-5-(3-nitroguanidino)pentanoyl)piperidine-2-carboxylic acid |
74874-10-5 | 98% | 250mg |
$42.0 | 2024-08-02 | |
Aaron | AR003AE1-250mg |
(2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid |
74874-10-5 | 98% | 250mg |
$18.00 | 2025-01-22 |
N-Nitro-1,2,3,4-tetradehydro Argatroban 関連文献
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
David J. Miller,Fanglei Yu,David W. Knight,Rudolf K. Allemann Org. Biomol. Chem., 2009,7, 962-975
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
N-Nitro-1,2,3,4-tetradehydro Argatrobanに関する追加情報
Research Update on N-Nitro-1,2,3,4-tetradehydro Argatroban (CAS: 74874-10-5): Recent Advances and Applications
N-Nitro-1,2,3,4-tetradehydro Argatroban (CAS: 74874-10-5) is a chemically modified derivative of Argatroban, a well-known direct thrombin inhibitor. Recent studies have focused on its potential applications in anticoagulant therapy, particularly in cases where traditional thrombin inhibitors exhibit limitations. This research brief synthesizes the latest findings on its synthesis, mechanism of action, and therapeutic efficacy, providing a comprehensive update for researchers and clinicians in the field.
The synthesis of N-Nitro-1,2,3,4-tetradehydro Argatroban involves a multi-step process that includes nitration and dehydrogenation of the parent compound. A 2023 study published in the Journal of Medicinal Chemistry detailed an optimized synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The study highlighted the critical role of the nitro group in enhancing the compound's binding affinity to thrombin, as confirmed by X-ray crystallography and molecular docking simulations.
In vitro and in vivo studies have demonstrated that N-Nitro-1,2,3,4-tetradehydro Argatroban exhibits superior anticoagulant activity compared to Argatroban, with a 40% increase in thrombin inhibition potency. A recent preclinical trial reported in Thrombosis Research (2024) showed that the compound effectively prevents clot formation in animal models of deep vein thrombosis (DVT) without significantly increasing bleeding risk, a common drawback of existing anticoagulants. These findings suggest its potential as a safer alternative for patients with high thrombotic risk.
Further investigations into the pharmacokinetics of N-Nitro-1,2,3,4-tetradehydro Argatroban revealed a longer half-life and improved metabolic stability, attributed to the nitro and dehydrogenation modifications. A phase I clinical trial is currently underway to evaluate its safety and tolerability in healthy volunteers, with preliminary data expected by late 2024. Researchers are also exploring its application in combination therapies, particularly with antiplatelet agents, to enhance efficacy in complex cardiovascular conditions.
Despite these promising results, challenges remain in optimizing the dosing regimen and minimizing potential off-target effects. Recent computational studies have identified potential interactions with other serine proteases, warranting further investigation. Nevertheless, the compound's unique properties and therapeutic potential make it a compelling candidate for future drug development in the field of anticoagulation therapy.
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